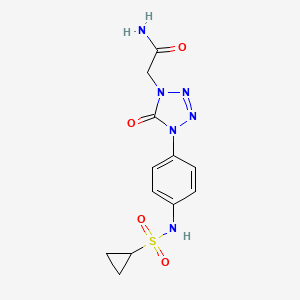

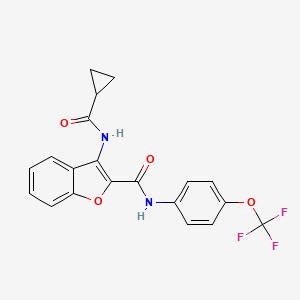

5-氯-N-(2-(1-(噻吩-2-磺酰基)哌啶-2-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chloro, thiophene, and carboxamide groups, which are known for their biological activities. For instance, derivatives of 5-chloro-2-hydroxyphenyl with various substituents have shown potent antioxidant activity , and 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been evaluated as antitubercular agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents onto the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of aldehydes followed by coupling with amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as X-ray diffraction analysis, NMR, and mass spectral analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to unambiguously assign the structure of newly synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include oxidation, reduction, and amide bond formation. The specific reagents and conditions used can significantly affect the yield and purity of the final product. For example, sodium chlorite and H2O2 are used for oxidation, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole are employed for amide coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro, hydroxyl, and thiophene groups can affect the compound's reactivity and interaction with biological targets. The antioxidant activity of these compounds is often assessed using assays like DPPH radical scavenging and reducing power assay, which provide insights into their potential therapeutic applications . The antitubercular activity is evaluated through in vitro screening against M. tuberculosis, and the cytotoxicity profile is assessed to determine the safety of these compounds .

科学研究应用

CB1受体的变构调节

研究发现,具有与目标化合物相似的结构元素的吲哚-2-甲酰胺是大麻素1型受体(CB1)的有效变构调节剂。分子特定位置(如C3和C5位置)的修饰显著影响结合亲和力和协同性,表明在针对各种神经系统疾病的CB1受体中具有潜在的治疗应用(Khurana等人,2014)。

抗菌活性

具有噻吩部分的化合物已表现出显着的抗菌特性。例如,噻吩羧酸盐的衍生物已显示出显着的抗菌和抗真菌活性,表明从基于噻吩的结构中开发新的抗菌剂的潜力(Faty等人,2010)。

抗结核药

设计、合成并评估了一系列新型5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺的抗结核活性。这些化合物显示出有前途的抗结核药,具有低细胞毒性,突出了噻吩衍生物在结核病治疗策略中的潜力(Marvadi等人,2020)。

阿尔茨海默病候选药物

合成了3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的新型N-取代衍生物,以评估阿尔茨海默病的潜在候选药物。这项研究强调了哌啶和恶二唑衍生物在开发神经退行性疾病治疗剂中的应用(Rehman等人,2018)。

抗癌药

探索了含有4-哌啶基-1,3,4-恶二唑杂交体的丙酰胺衍生物作为抗癌药的潜力。这项研究重点介绍了这些化合物的合成及其评估,揭示了一些衍生物作为强效抗癌药,这表明哌啶和恶二唑部分在癌症治疗中的重要性(Rehman等人,2018)。

未来方向

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

作用机制

Target of Action

It belongs to the class of organic compounds known as benzamides . Benzamides are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological processes.

Mode of Action

Based on its structural similarity to other benzamides , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Benzamides, to which this compound belongs, are known to be involved in a variety of biochemical pathways .

Result of Action

Benzamides, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities .

属性

IUPAC Name |

5-chloro-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S3/c17-14-7-6-13(24-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-23-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQJXYAUBLSURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)